(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride is a chiral amine compound with a methoxy group attached to the phenyl ring. It is commonly used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical processes.
Mechanism of Action
Target of Action
The primary target of (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride, also known as 3-Methoxyphenethylamine It is a metabolite of the neurotransmitter dopamine , suggesting that it may interact with dopamine receptors or other related targets in the nervous system.
Biochemical Pathways
As a metabolite of dopamine , this compound might be involved in the biochemical pathways related to dopamine metabolism. Dopamine plays a crucial role in the brain’s reward and pleasure centers, and it also helps regulate movement and emotional responses.
Biochemical Analysis
Biochemical Properties
(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of neurotransmission. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the breakdown of monoamines. This interaction can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions. Additionally, this compound may interact with other proteins and receptors, modulating their activity and contributing to its overall biochemical effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, particularly those involving neurotransmitters such as dopamine and serotonin. This compound can alter gene expression, leading to changes in the production of proteins that are critical for cell function. Furthermore, this compound can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with monoamine oxidase can inhibit the enzyme’s activity, resulting in increased levels of monoamines. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance cognitive function and mood by increasing neurotransmitter levels. At higher doses, it can lead to toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of dosage in determining the compound’s overall impact .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase, which converts it into various metabolites. These metabolic processes can influence the compound’s activity and its effects on metabolic flux and metabolite levels. The interactions with cofactors and other enzymes further modulate its metabolic fate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution patterns can influence its overall activity and effectiveness in modulating biochemical and cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its effects. The localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 3-methoxyacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the hydrochloride salt is typically formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxyacetophenone or 3-methoxybenzaldehyde.
Reduction: 3-Methoxyphenylethanol.
Substitution: Various substituted phenylethylamines depending on the reagents used.
Scientific Research Applications
(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of various drugs.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Methoxyphenyl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(3-Methoxyphenyl)ethanamine: The free base form without the hydrochloride salt.
3-Methoxyphenylethanol: A related compound with an alcohol functional group instead of an amine.
Uniqueness
(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride is unique due to its specific chiral configuration, which can significantly influence its biological activity and interactions. The presence of the methoxy group also imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
(1S)-1-(3-methoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMGDPJDHDVXRQ-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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